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Compound of Interest

Compound Name: 3-(Hydroxymethyl)isonicotinic acid

CAS No.: 81113-13-5

Cat. No.: B1626736

Get Quote

Core Pharmacophore & Synthetic Utility in Drug Discovery

Executive Summary & Structural Dynamics
3-(Hydroxymethyl)isonicotinic acid (CAS: Variable/Unstable as free acid) is a deceptively

simple pyridine derivative that serves as a critical intermediate in the synthesis of furo[3,4-

c]pyridines.

For the application scientist, the defining feature of this molecule is not its static structure, but

its thermodynamic instability in the free acid form. In neutral or acidic media, the hydroxymethyl

group at C3 and the carboxylic acid at C4 (ortho-position) undergo rapid, spontaneous

cyclodehydration to form the lactone: furo[3,4-c]pyridin-1(3H)-one (CAS: 4741-42-8).

Consequently, most commercial "acids" supplied are actually the lactone. Successful utilization

requires mastering this equilibrium.

The "Lactone-Acid" Equilibrium
The following pathway illustrates the pH-dependent behavior that dictates handling protocols.
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Figure 1: The stability profile. The molecule effectively exists as a "masked" acid (lactone) until

exposed to strong base.

Synthetic Pathways and Regioselectivity
Synthesizing the core scaffold usually proceeds via Cinchomeronic Acid (3,4-

pyridinedicarboxylic acid). The critical challenge is regioselectivity during the reduction of the

intermediate anhydride.

The Regioselectivity Challenge
When reducing cinchomeronic anhydride, hydride attack can occur at the C3 or C4 carbonyl.

Target: Attack at C3 carbonyl

yields 3-hydroxymethyl (desired).

By-product: Attack at C4 carbonyl

yields 4-hydroxymethyl (isomer: furo[3,4-c]pyridin-3(1H)-one).

Standard reductions (NaBH₄ in THF) often yield a mixture. The protocol below utilizes

controlled temperature and solvent effects to optimize for the furo[3,4-c]pyridin-1(3H)-one

isomer.

Synthetic Workflow Diagram
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Start: Cinchomeronic Acid
(3,4-Pyridinedicarboxylic acid)

Step 1: Dehydration
(Ac2O, Reflux)

Intermediate:
Cinchomeronic Anhydride

Step 2: Regioselective Reduction
(NaBH4, THF/DMF, -10°C)

Crude Mixture:
Isomer 1 (Target) + Isomer 2

Step 3: Acid Cyclization & Crystallization
(HCl workup)

Product:
Furo[3,4-c]pyridin-1(3H)-one
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Figure 2: Step-wise synthesis from commercially available cinchomeronic acid.

Experimental Protocols
Protocol A: Synthesis of Furo[3,4-c]pyridin-1(3H)-one
Objective: Synthesis of the lactone form from cinchomeronic acid. Scale: 10 mmol basis.

Reagents:
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Cinchomeronic acid (1.67 g, 10 mmol)

Acetic anhydride (10 mL)

Sodium borohydride (NaBH₄) (0.38 g, 10 mmol)

Dry THF (30 mL) and Dry DMF (5 mL)

Methodology:

Anhydride Formation: Suspend cinchomeronic acid in acetic anhydride. Heat to reflux

(140°C) for 2 hours. The solid will dissolve as the anhydride forms. Evaporate volatiles in

vacuo to obtain the crude anhydride as a tan solid. Critical: Ensure complete removal of

acetic acid to prevent quenching NaBH₄ in the next step.

Reduction: Dissolve the crude anhydride in dry THF/DMF (6:1 ratio). Cool the solution to

-10°C (ice/salt bath).

Hydride Addition: Add NaBH₄ portion-wise over 20 minutes. Note: Rapid addition causes

exotherms that degrade regioselectivity. Stir at 0°C for 2 hours.

Workup (Cyclization): Quench carefully with 2M HCl until pH < 2. This step converts any

open hydroxy-acid salts immediately into the lactone. Stir for 1 hour at room temperature.

Isolation: Neutralize to pH 6-7 with solid NaHCO₃. Extract with EtOAc (3 x 50 mL). The

lactone prefers the organic phase, while unreacted di-acids remain in the aqueous phase.

Purification: Recrystallize from Ethanol/Hexane.

Validation: ¹H NMR (DMSO-d₆) should show the lactone methylene protons as a singlet

around δ 5.3-5.5 ppm.

Protocol B: Ring Opening (Derivatization)
To generate the open amide derivatives (e.g., for library synthesis):

Dissolve Furo[3,4-c]pyridin-1(3H)-one in ethanol.
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Add 1.1 equivalents of the primary amine (R-NH₂).

Reflux for 4-6 hours.

Result: The lactone ring opens to yield the N-substituted-3-(hydroxymethyl)isonicotinamide.

Note: If the reaction is heated in acid, it will revert to the lactone.

Pharmaceutical Applications & Derivatives
The 3-(hydroxymethyl)isonicotinic acid scaffold is a bioisostere for phthalides and

isoindolinones.

Derivative Class Application Mechanism of Action

Furo[3,4-c]pyridines HIV-1 Protease Inhibitors

The cyclic lactone acts as a

rigid core, positioning

substituents to interact with the

S1/S2 pockets of the protease.

Aza-phthalides Antimicrobials

Used as intermediates for

isoniazid analogs; the lactone

ring can be opened by

hydrazines to form novel

hydrazide drugs.

Dihydro-furopyridines Kinase Inhibitors

Reduced forms (hemi-aminals)

serve as transition-state

mimics in kinase ATP-binding

pockets.

Key Insight for Drug Design: Researchers often design the open form (hydroxy-acid amide) as

a prodrug. Upon metabolic cleavage or pH shift in the lysosome, the molecule may cyclize,

altering its lipophilicity and cellular retention.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1626736/docs#technical-guide-3-hydroxymethyl-isonicotinic-acid-derivatives
https://www.benchchem.com/product/b1626736/docs#technical-guide-3-hydroxymethyl-isonicotinic-acid-derivatives
https://www.benchchem.com/product/b1626736/docs#technical-guide-3-hydroxymethyl-isonicotinic-acid-derivatives
https://www.benchchem.com/product/b1626736/docs#technical-guide-3-hydroxymethyl-isonicotinic-acid-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626736?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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